molecular formula C6H5BrClN B065680 3-Bromo-2-chloro-6-methylpyridine CAS No. 185017-72-5

3-Bromo-2-chloro-6-methylpyridine

Cat. No.: B065680
CAS No.: 185017-72-5
M. Wt: 206.47 g/mol
InChI Key: JVDQYSIJBRTRMS-UHFFFAOYSA-N
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Description

3-Bromo-2-chloro-6-methylpyridine (CAS 185017-72-5) is a halogenated pyridine derivative with the molecular formula C₆H₅BrClN and molecular weight 206.47 g/mol. Key physical properties include:

  • Melting point: 30–35°C
  • Boiling point: 234.2°C at 760 mmHg
  • Density: 1.624 g/cm³
  • Hazard classification: Irritant (Xi) .

This compound serves as a versatile intermediate in organic synthesis, particularly in cross-coupling reactions for pharmaceuticals, agrochemicals, and materials science. Its reactivity is influenced by the bromine and chlorine substituents, which act as leaving groups, and the methyl group, which modulates steric and electronic effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-chloro-6-methylpyridine typically involves the halogenation of 2-amino-6-methyl-5-bromopyridine. One common method includes the following steps :

    Starting Material: 2-amino-6-methyl-5-bromopyridine.

    Reagents: Pyridine-HCl, NaNO2, CuCl.

    Solvent: Dichloromethane (CH2Cl2).

    Reaction Conditions: The mixture is cooled to 0-10°C in an ice-water bath and then allowed to react.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2-chloro-6-methylpyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine or chlorine atoms can be substituted by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction Reactions: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction reactions can lead to different oxidized or reduced derivatives .

Scientific Research Applications

Chemistry: 3-Bromo-2-chloro-6-methylpyridine is used as a building block in organic synthesis. It is employed in the preparation of various heterocyclic compounds and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .

Biology and Medicine: In biological research, this compound is used to study the effects of halogenated pyridines on biological systems.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor for the synthesis of more complex molecules .

Mechanism of Action

The mechanism of action of 3-Bromo-2-chloro-6-methylpyridine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to various receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Chloro-6-methyl-3-octylpyridine

  • Molecular formula : C₁₄H₂₁ClN
  • Key data: Synthesized from 3-Bromo-2-chloro-6-methylpyridine via Negishi cross-coupling (87% yield). Exists as a colorless oil, contrasting with the crystalline solid state of the parent compound. The octyl group enhances lipophilicity, making it suitable for applications requiring non-polar solvents .
  • Reactivity : The bromine atom in the parent compound is replaced by an octyl group, demonstrating its utility in alkylation reactions.

2-Bromo-3-chloro-6-(trifluoromethyl)pyridine

  • Molecular formula : C₆H₂BrClF₃N
  • Key data : Molecular weight 260.437 g/mol. The trifluoromethyl group introduces strong electron-withdrawing effects, increasing polarity and altering reactivity in electrophilic substitution. This derivative is relevant in agrochemical synthesis due to enhanced stability and bioactivity .
  • Reactivity : The trifluoromethyl group directs reactions to specific positions on the pyridine ring, influencing regioselectivity.

2-Bromo-3-methylpyridine

  • Molecular formula : C₆H₆BrN
  • Key data : Molecular weight 172.02 g/mol. Lacks the chlorine substituent, reducing steric hindrance and increasing reactivity in nucleophilic aromatic substitution. Classified as an irritant (similar to the parent compound) .
  • Applications : Simpler structure makes it a common precursor in pharmaceutical intermediates.

Positional Isomers: 2-Bromo-3-chloro-6-methylpyridine and 3-Bromo-6-chloro-2-methylpyridine

  • CAS 1211582-97-6 (2-Bromo-3-chloro-6-methylpyridine): Positional isomer with swapped halogen substituents. Bromine at position 2 may enhance leaving-group ability in cross-coupling reactions compared to chlorine .

Comparative Analysis Table

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Features
This compound C₆H₅BrClN 206.47 234.2 High reactivity at bromine site; crystalline solid .
2-Chloro-6-methyl-3-octylpyridine C₁₄H₂₁ClN 238.77 N/A Lipophilic oil; used in non-polar media .
2-Bromo-3-chloro-6-(trifluoromethyl)pyridine C₆H₂BrClF₃N 260.44 N/A Electron-deficient ring; agrochemical applications .
2-Bromo-3-methylpyridine C₆H₆BrN 172.02 N/A Simplified structure; higher reactivity in substitution .
2-Bromo-3-chloro-6-methylpyridine C₆H₅BrClN 206.47 N/A Positional isomer; bromine at position 2 enhances leaving-group tendency .

Biological Activity

3-Bromo-2-chloro-6-methylpyridine (BCMP) is a heterocyclic compound belonging to the class of substituted pyridines. Its structure features a six-membered aromatic ring containing a nitrogen atom, with bromine, chlorine, and methyl substituents. This unique configuration lends itself to various chemical reactions and potential biological applications. This article reviews the biological activity of BCMP, focusing on its pharmacological effects, toxicity, and potential applications in medicinal chemistry.

  • Molecular Formula : C₆H₄BrClN
  • Molecular Weight : 206.47 g/mol
  • CAS Number : 185017-72-5

The presence of halogen atoms (bromine and chlorine) makes BCMP reactive, particularly in nucleophilic substitution reactions. The methyl group can influence solubility and steric interactions, which are critical for biological activity.

Pharmacological Effects

Research indicates that BCMP exhibits potential pharmacological properties, particularly as an inhibitor of certain cytochrome P450 enzymes. Notably:

  • CYP1A2 Inhibitor : BCMP has been identified as an inhibitor of CYP1A2, an enzyme involved in drug metabolism. This inhibition can affect the metabolism of various pharmaceuticals, leading to altered drug efficacy and safety profiles .
  • BBB Permeability : Studies suggest that BCMP is permeant through the blood-brain barrier (BBB), indicating potential applications in central nervous system (CNS) disorders .

Toxicity Profile

BCMP is classified as corrosive and an irritant. Acute toxicity studies have shown that exposure can lead to adverse effects, emphasizing the need for careful handling in laboratory settings. The compound's toxicity profile necessitates further investigation to establish safe usage guidelines.

Case Study 1: Enzyme Inhibition

In a study published in Molecules, researchers examined the inhibitory effects of various substituted pyridines on CYP450 enzymes. BCMP was found to significantly inhibit CYP1A2 activity, suggesting its potential role in drug-drug interactions . The study utilized in vitro assays to measure enzyme activity in the presence of varying concentrations of BCMP.

Case Study 2: CNS Applications

Another investigation focused on the CNS penetration capabilities of BCMP. Using a rat model, researchers assessed the compound's ability to cross the BBB and its subsequent effects on neurobehavioral outcomes. The results indicated that BCMP could modulate neurotransmitter levels, supporting its potential use in treating neurological disorders .

Research Findings

PropertyValue
Log P (octanol-water partition coefficient)2.16 - 3.14
Skin Permeation Log Kp-5.5 cm/s
CYP InhibitionCYP1A2 (Yes), CYP2C19 (No)
BBB PermeabilityYes

Q & A

Basic Research Questions

Q. What are the preferred synthetic routes for 3-bromo-2-chloro-6-methylpyridine, and how can reaction conditions be optimized?

The synthesis of this compound typically involves halogenation or cross-coupling reactions. For example, bromination of 2-chloro-6-methylpyridine using reagents like N-bromosuccinimide (NBS) under controlled temperatures (30–50°C) can yield the target compound. Optimization may involve adjusting stoichiometry, solvent polarity (e.g., dichloromethane vs. DMF), and catalysts (e.g., Lewis acids). Purity is confirmed via HPLC or GC-MS, with reported yields >95% under inert atmospheres .

Q. How is this compound characterized structurally and chemically?

Key characterization methods include:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm substitution patterns and electronic environments.
  • Mass spectrometry : High-resolution MS for molecular ion validation (e.g., [M+H]+^+ at m/z 206.47) .
  • X-ray crystallography : Tools like SHELX refine crystal structures, resolving bond angles and packing motifs .
  • Physical properties : Melting point (30–35°C) and density (1.72 g/cm3^3) are critical for identifying batch consistency .

Q. What safety protocols are essential when handling this compound?

The compound’s safety data sheet (SDS) highlights hazards such as skin/eye irritation and respiratory toxicity. Researchers must:

  • Use fume hoods and PPE (gloves, goggles).
  • Avoid contact with oxidizing agents.
  • Store in airtight containers at 2–8°C to prevent decomposition .

Q. How does steric hindrance from the methyl group influence reactivity in substitution reactions?

The methyl group at position 6 creates steric hindrance, directing electrophilic attacks to less hindered positions (e.g., para to bromine). Computational studies using density functional theory (DFT) can model electron density distributions, predicting sites for nucleophilic substitution (e.g., bromine vs. chlorine reactivity) .

Q. What are the solubility profiles of this compound in common solvents?

The compound is sparingly soluble in water but dissolves readily in organic solvents like chloroform, ethyl acetate, and DMSO. Solubility data are critical for reaction design (e.g., choosing polar aprotic solvents for SNAr reactions) .

Advanced Research Questions

Q. How can computational methods resolve contradictions in reported reaction pathways for halogen exchange?

Discrepancies in regioselectivity (e.g., bromine vs. chlorine displacement) can arise from competing mechanisms (e.g., radical vs. ionic pathways). Hybrid DFT functionals (e.g., B3LYP) model transition states and activation energies, identifying dominant pathways. Experimental validation via kinetic isotope effects (KIEs) or isotopic labeling may resolve contradictions .

Q. What strategies mitigate dehalogenation side reactions during cross-coupling with this compound?

Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) often face competing C-Br and C-Cl activation. Strategies include:

  • Ligand engineering (e.g., bulky phosphines to favor C-Br oxidative addition).
  • Temperature modulation (lower temps reduce undesired C-Cl cleavage).
  • Preferential use of arylboronic esters with electron-withdrawing groups to enhance selectivity .

Q. How do crystallographic data inform the design of metal-organic frameworks (MOFs) using this compound as a ligand?

Single-crystal X-ray diffraction (SC-XRD) reveals bond lengths and angles critical for MOF design. For example, the N-atom in pyridine coordinates to metal centers (e.g., Cu, Pd), forming stable complexes. SHELX-refined data ensure accurate unit cell parameters for predicting porosity and stability .

Q. What analytical techniques detect trace impurities in this compound batches?

Advanced methods include:

  • GC-MS with isotopic dilution : Quantifies halogenated byproducts (e.g., di-brominated analogs).
  • ICP-OES : Detects residual metal catalysts (e.g., Ni, Pd) at ppm levels.
  • NMR relaxation studies : Identifies amorphous vs. crystalline impurities .

Q. How do solvent effects influence the compound’s photostability under UV irradiation?

Polar solvents (e.g., acetonitrile) stabilize charge-transfer intermediates, reducing photodegradation. Time-resolved spectroscopy (e.g., femtosecond transient absorption) tracks excited-state dynamics, while DFT calculates solvent-solute interactions to predict degradation pathways .

Properties

IUPAC Name

3-bromo-2-chloro-6-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrClN/c1-4-2-3-5(7)6(8)9-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVDQYSIJBRTRMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20370297
Record name 3-bromo-2-chloro-6-picoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185017-72-5
Record name 3-bromo-2-chloro-6-picoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-2-chloro-6-methylpyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

N-(4-bromo-2-iodophenyl)acetamide
N-(4-bromo-2-iodophenyl)acetamide
3-Bromo-2-chloro-6-methylpyridine
N-(4-bromo-2-iodophenyl)acetamide
N-(4-bromo-2-iodophenyl)acetamide
3-Bromo-2-chloro-6-methylpyridine
N-(4-bromo-2-iodophenyl)acetamide
N-(4-bromo-2-iodophenyl)acetamide
3-Bromo-2-chloro-6-methylpyridine
N-(4-bromo-2-iodophenyl)acetamide
N-(4-bromo-2-iodophenyl)acetamide
3-Bromo-2-chloro-6-methylpyridine
N-(4-bromo-2-iodophenyl)acetamide
N-(4-bromo-2-iodophenyl)acetamide
3-Bromo-2-chloro-6-methylpyridine
N-(4-bromo-2-iodophenyl)acetamide
N-(4-bromo-2-iodophenyl)acetamide
3-Bromo-2-chloro-6-methylpyridine

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